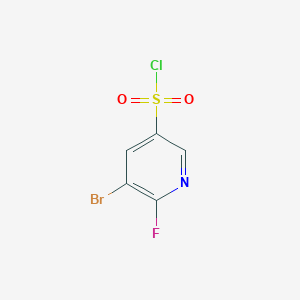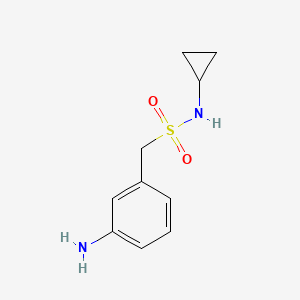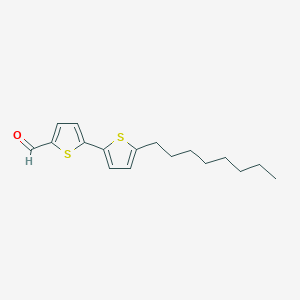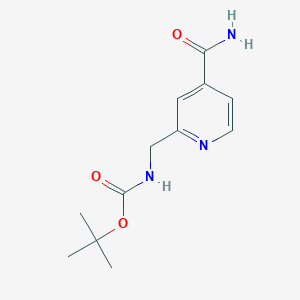
tert-Butyl ((4-carbamoylpyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with a unique structure that includes both pyridine and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminocarbonyl)-2-pyridine with tert-butyl chloroformate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, the compound has potential applications as a drug precursor or intermediate. Its structural features may allow for the development of new pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Carbamic acid: A simpler analog with a basic carbamate structure.
Phenylcarbamate: Contains a phenyl group instead of a pyridine ring.
Ethyl carbamate: A related ester with an ethyl group.
Uniqueness: [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a pyridine ring and a carbamate ester. This structural feature imparts distinct chemical and biological properties, making it more versatile and functional compared to simpler carbamates.
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl N-[(4-carbamoylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-7-9-6-8(10(13)16)4-5-14-9/h4-6H,7H2,1-3H3,(H2,13,16)(H,15,17) |
InChI Key |
YIDKESRLSJVIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


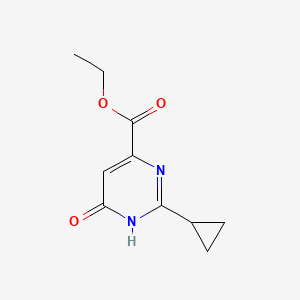
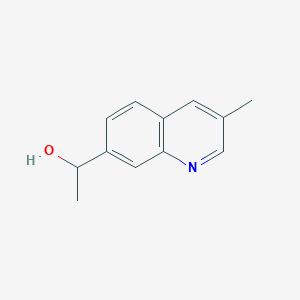
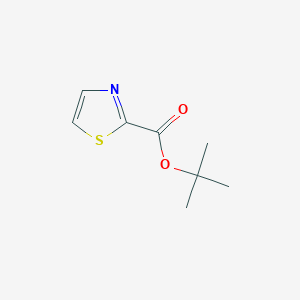
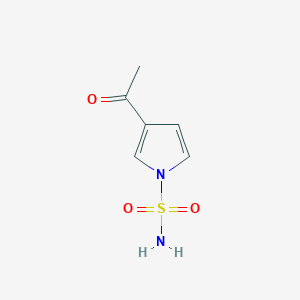
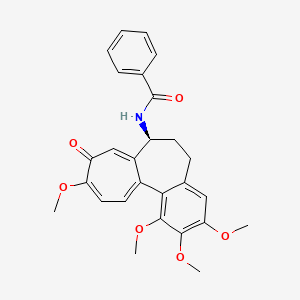
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
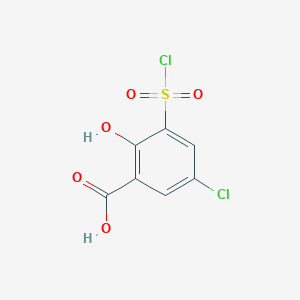
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)

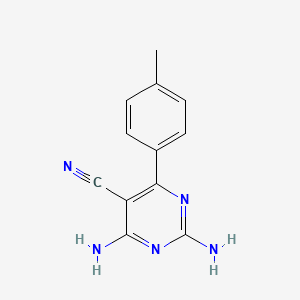
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
